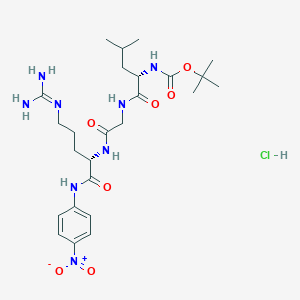tert-Butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride
CAS No.:
Cat. No.: VC16551641
Molecular Formula: C25H41ClN8O7
Molecular Weight: 601.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H41ClN8O7 |
|---|---|
| Molecular Weight | 601.1 g/mol |
| IUPAC Name | tert-butyl N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C25H40N8O7.ClH/c1-15(2)13-19(32-24(37)40-25(3,4)5)21(35)29-14-20(34)31-18(7-6-12-28-23(26)27)22(36)30-16-8-10-17(11-9-16)33(38)39;/h8-11,15,18-19H,6-7,12-14H2,1-5H3,(H,29,35)(H,30,36)(H,31,34)(H,32,37)(H4,26,27,28);1H/t18-,19-;/m0./s1 |
| Standard InChI Key | UZOVQZUBLDOMBJ-HLRBRJAUSA-N |
| Isomeric SMILES | CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.Cl |
| Canonical SMILES | CC(C)CC(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C.Cl |
Introduction
Chemical Identity and Structural Properties
Systematic Nomenclature and Synonyms
The compound’s IUPAC name, tert-butyl ((S)-1-((2-(((S)-5-guanidino-1-((4-nitrophenyl)amino)-1-oxopentan-2-yl)amino)-2-oxoethyl)amino)-4-methyl-1-oxopentan-2-yl)carbamate hydrochloride, reflects its stereospecific configuration and functional groups. Common synonyms include:
-
Boc-LGR-pNA hydrochloride
-
Endotoxin Substrate Hydrochloride
-
Boc-Leu-Gly-Arg-p-nitroanilide hydrochloride
The hydrochloride salt form enhances solubility in aqueous buffers compared to the free base or acetate variants .
Molecular Formula and Weight
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₅H₄₁ClN₈O₇ | |
| Molecular Weight | 601.11 g/mol | |
| CAS Number | 68223-96-1 (base form) |
The base form (without hydrochloride) has a molecular weight of 564.63 g/mol (C₂₅H₄₀N₈O₇) . The addition of hydrochloric acid accounts for the increased mass and altered solubility profile.
Stereochemistry and SMILES Notation
The compound features two chiral centers at the leucine (L) and arginine (R) residues, denoted by (S) configurations in the IUPAC name. The SMILES string illustrates this stereochemistry:
Cl.N(C([C@@H](NC(CNC([C@@H](NC(OC(C)(C)C)=O)CC(C)C)=O)=O)CCCNC(=N)N)=O)C1=CC=C(N(=O)=O)C=C1 .
Synthesis and Physicochemical Characteristics
Synthetic Pathway
Boc-LGR-pNA hydrochloride is synthesized via solid-phase peptide synthesis (SPPS):
-
Leucine (Boc-protected): The tert-butyloxycarbonyl (Boc) group shields the amino terminus.
-
Glycine Coupling: Activated using carbodiimides.
-
Arginine Attachment: Introduces the guanidino group.
-
p-Nitroaniline Conjugation: Achieved through amide bond formation with 4-nitroaniline.
-
Hydrochloride Salt Formation: Post-synthesis treatment with HCl yields the final product .
Solubility and Stability
| Solvent | Solubility (mg/mL) | Stability |
|---|---|---|
| Water | 5–10 (pH-dependent) | Stable at -20°C |
| DMSO | 15 | 1 month at -20°C |
| Ethanol | 10 | 6 months at -80°C |
The hydrochloride salt improves aqueous solubility compared to the acetate form (176786-91-7) . Degradation occurs via hydrolysis of the pNA group under alkaline conditions.
Applications in Endotoxin Detection
Mechanism of Action
Boc-LGR-pNA hydrochloride serves as a substrate for endotoxin-activated serine proteases in Limulus amebocyte lysate (LAL). Key steps include:
-
Endotoxin Activation: Lipopolysaccharides (LPS) trigger a cascade culminating in protease activation.
-
Enzymatic Cleavage: Proteases hydrolyze the Arg-pNA bond, releasing p-nitroaniline.
-
Spectrophotometric Detection: pNA absorbance at 405 nm correlates linearly with endotoxin concentration .
Performance Metrics
| Parameter | Value | Source |
|---|---|---|
| Detection Limit | 0.01–0.05 EU/mL | |
| Linear Range | 0.05–5.0 EU/mL | |
| Coefficient of Variation | <10% |
Studies validate its equivalence to FDA-approved LAL assays, with interlaboratory reproducibility confirmed in multicenter trials .
| Hazard Category | Precautionary Code | Description |
|---|---|---|
| Acute Toxicity (Oral) | P301 + P310 | Immediate medical attention required |
| Skin Irritation | P302 + P352 | Wash with soap and water |
| Eye Exposure | P305 + P351 + P338 | Rinse eyes thoroughly |
Full safety protocols exceed 50 precautionary measures, emphasizing airtight storage (-20°C) and PPE usage .
Environmental Precautions
-
P273: Prevent environmental release.
-
P391: Collect spillage in sealed containers.
Recent Advancements and Future Directions
Hybrid Assay Development
Recent innovations integrate Boc-LGR-pNA hydrochloride with recombinant Factor C (rFC) systems, eliminating reliance on horseshoe crab lysates. This approach reduces ecological impact and enhances batch consistency .
Challenges and Opportunities
-
Stability Limitations: Hydrolysis risks during long-term storage necessitate improved formulations.
-
High-Throughput Adaptation: Microfluidic platforms could miniaturize assays, reducing reagent costs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume